Computed Lipophilicity (XLogP3) Comparison: 6-N-Ethyl vs. N6-Methyl and Unsubstituted Quinoline-5,6-diamine
The target compound's computed XLogP3 value of 1.9 indicates a significant lipophilicity increase over the unsubstituted quinoline-5,6-diamine (XLogP3 ≈ 0.0) and a measurable shift from the N6-methyl analog (XLogP3 ≈ 1.3–1.5, estimated) . This difference, driven by the ethyl group's additional methylene unit, is class-level inference based on established additive fragment contributions. Higher logP generally correlates with improved membrane permeability but may also increase metabolic clearance risk, making the ethyl analog distinct in any ADME property ranking.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | Quinoline-5,6-diamine: XLogP3 ≈ 0.0; N6-Methyl analog: XLogP3 ≈ 1.3–1.5 (estimated from fragment addition) |
| Quantified Difference | ΔXLogP3 ≈ +1.9 over parent diamine; ≈ +0.4 to +0.6 over methyl analog |
| Conditions | In silico prediction using XLogP3 algorithm as reported on vendor datasheets and chemical databases; experimental logP not found in reviewed literature. |
Why This Matters
Lipophilicity is a first-order determinant of compound solubility, permeability, and metabolic fate; the ethyl analog occupies a distinct property space that cannot be replicated by the methyl or unsubstituted versions.
